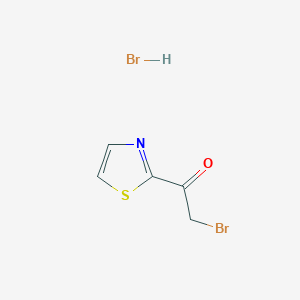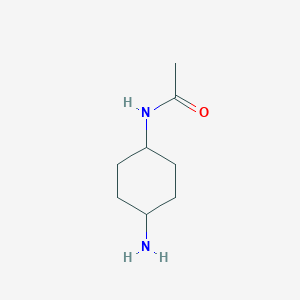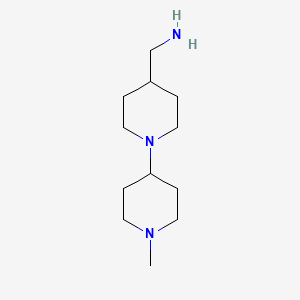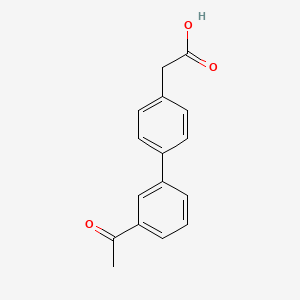![molecular formula C7H12N2O B1289955 N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine CAS No. 893641-32-2](/img/structure/B1289955.png)
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine
Descripción general
Descripción
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine, commonly known as DMMA, is an organic compound that has been studied for its potential applications in scientific research. DMMA is a derivative of amine, and is a member of the isoxazole family. DMMA has been studied as a potential tool for synthesizing other compounds, as well as for its biochemical and physiological effects. In We will also discuss future directions for DMMA research.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Molecular Modeling
N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound related to the one of interest, has been synthesized to model the phenolic resins resulting from the ring-opening polymerization of benzoxazine monomers. Its vibrational properties were explored through the analysis of infrared and Raman spectra, providing insights into its molecular vibrations and structural characteristics. This research aids in understanding the molecular dynamics and potential applications of similar compounds in material science (Dunkers & Ishida, 1995).
Synthesis and Structural Analysis
Another compound, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, synthesized via the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, showcases the chemical versatility and potential for creating novel organic molecules. The structural confirmation of this compound through various analytical techniques exemplifies the methodological approaches in organic synthesis research, which can be applied to related compounds (عبدالله محمد عسيري et al., 2010).
Catalysis in Organic Reactions
Methylamine derivatives with 1,2-azole fragments, including phenylisoxazole and p-tolylisoxazole, have been synthesized and their palladium complexes exhibited high catalytic activity in the Suzuki reaction in an aqueous medium. This demonstrates the compound's relevance in catalysis, providing a foundation for further exploration of its catalytic properties in various organic transformations (Akishina et al., 2021).
Metal Complex Formation and Nano-materials
The metal-responsive properties of benzoxazine dimers, related to N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine, have been utilized to form complexes with rare earth metal ions like cerium(III). This innovative approach led to the successful preparation of single-phase ceria (CeO2) nano-particles via thermal decomposition, highlighting the compound's potential in creating nano-structured materials for various applications (Veranitisagul et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine, also known as 1-(3,5-Dimethylisoxazol-4-yl)-N-methylmethanamine, is BRD4 (Bromodomain-containing protein 4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which are known to bind acetylated lysines present in proteins, notably histones . This interaction plays a crucial role in the epigenetic regulation of gene transcription .
Mode of Action
This compound acts as a BRD4 inhibitor . It binds to the bromodomains of BRD4, thereby inhibiting its function . The compound exhibits potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . This interaction results in significant changes in the cellular processes regulated by BRD4 .
Biochemical Pathways
The inhibition of BRD4 affects various biochemical pathways. One notable effect is the modulation of the expression of c-MYC and γ-H2AX , two critical proteins involved in cell proliferation and DNA damage response, respectively . This modulation can lead to the induction of DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .
Result of Action
The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . These effects suggest that the compound could have potential therapeutic applications in the treatment of certain types of cancer.
Safety and Hazards
The safety and hazards associated with “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine” can depend on various factors, including its structure, the way it is used, and the specific conditions under which it is handled . For example, one study found that a derivative of this compound could induce DNA damage in certain cells . Therefore, appropriate safety measures should be taken when handling this compound .
Análisis Bioquímico
Biochemical Properties
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of bromodomain-containing proteins, particularly BRD2 and BRD4 . These interactions are crucial for the regulation of gene transcription and chromatin remodeling. The compound binds to the acetyl-lysine binding sites of bromodomains, thereby inhibiting their function and affecting the expression of genes regulated by these proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to arrest tumor cells in the G0/G1 phase and induce apoptosis, which is consistent with its antiproliferative activity . The compound’s impact on cell signaling pathways involves the inhibition of bromodomain-containing proteins, leading to altered gene expression and disrupted cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bromodomain-containing proteins. By occupying the acetyl-lysine binding sites, the compound prevents the interaction of bromodomains with acetylated histones and other proteins . This inhibition results in the suppression of gene transcription and chromatin remodeling, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained inhibition of bromodomain-containing proteins and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bromodomain-containing proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cellular functions and tissues . Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of bromodomain-containing proteins affects metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to bromodomain-containing proteins, which may affect its distribution and activity within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the nucleus where bromodomain-containing proteins are located . The compound’s activity and function are influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles .
Propiedades
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSBHINLXPYBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283260 | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893641-32-2 | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893641-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





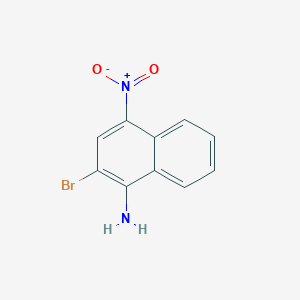
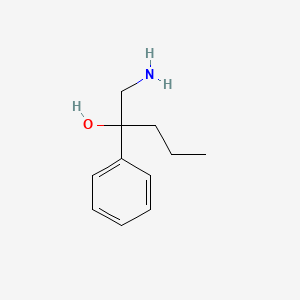
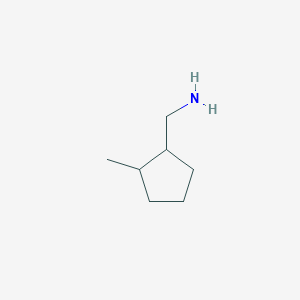
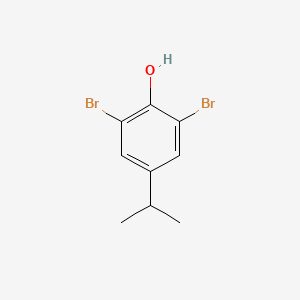
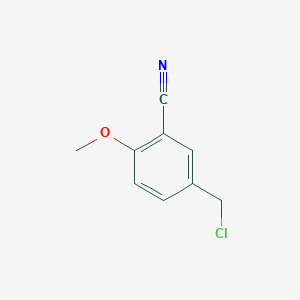
![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
